N-(cyclohexylmethyl)-2,2-dimethylpropanamide
Overview
Description
N-(cyclohexylmethyl)-2,2-dimethylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-(cyclohexylmethyl)-2,2-dimethylpropanamide involves the reaction of cyclohexylmethylamine with 2,2-dimethylpropanoic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Alternative Synthesis: Another approach involves the direct amidation of 2,2-dimethylpropanoic acid with cyclohexylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Corresponding carboxylic acid or ketone
Reduction: Corresponding amine
Substitution: Various substituted amides or other derivatives
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the effects of amides on biological systems. It can be employed in the design of bioactive molecules and as a reference compound in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
- N-(cyclohexylmethyl)-2,2-dimethylpropanamide
- N-cyclohexylmethylone
- Cyclohexylamine
Comparison: this compound is unique due to its specific structural features, which include the cyclohexylmethyl group and the 2,2-dimethylpropanamide moiety. Compared to similar compounds like N-cyclohexylmethylone and cyclohexylamine, it exhibits distinct chemical and physical properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUXMRCTHGHLRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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